molecular formula C20H14BrClN2O5 B2712453 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide CAS No. 329903-17-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide

Cat. No.: B2712453
CAS No.: 329903-17-5
M. Wt: 477.7
InChI Key: ZWAGDFAOEWOYQR-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : The research demonstrates the utilization of related chemical structures in synthesizing heterocyclic compounds with potential biological activities. For instance, the synthesis of polysubstituted cyclopropane derivatives showcased significant antimicrobial and nematicidal activities, highlighting the potential of such compounds in agricultural and pharmaceutical applications (Banothu, Basavoju, & Bavantula, 2015).

  • Anticonvulsant and Anti-inflammatory Activities : Some synthesized compounds, closely related in structure, have shown promising anticonvulsant and anti-inflammatory activities. This suggests the potential application of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide derivatives in developing new therapeutic agents (Dawood, Abdel-Gawad, Ellithey, Mohamed, & Hegazi, 2006).

  • Novel Hybrid Anticonvulsant Agents : Research into hybrid molecules combining the chemical fragments of clinically relevant antiepileptic drugs has led to the synthesis of compounds with broad-spectrum anticonvulsant activity. This underscores the therapeutic potential of structurally similar compounds in epilepsy treatment (Kamiński, Rapacz, Filipek, & Obniska, 2016).

  • Tyrosinase Inhibition for Pharmaceutical Uses : The synthesis of biphenyl-based compounds has been explored for their anti-tyrosinase activities, relevant in treatments for conditions like hyperpigmentation. This research avenue suggests that compounds with a structure similar to this compound may have cosmetic and dermatological applications (Kwong et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O5/c21-11-5-6-15(13(9-11)19(28)12-3-1-2-4-14(12)22)23-20(29)16(25)10-24-17(26)7-8-18(24)27/h1-6,9H,7-8,10H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGDFAOEWOYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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